REACTION_SMILES
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[CH3:22][C:23](=[O:24])[CH3:25].[CH:1](=[O:2])[c:3]1[cH:4][cH:5][c:6]([O:11][CH:12]([C:13]([F:14])([F:15])[F:16])[CH3:17])[c:7]([C:8]#[N:9])[cH:10]1.[O:18]=[Cr:19](=[O:20])=[O:21].[OH2:31].[S:26](=[O:27])(=[O:28])([OH:29])[OH:30]>>[C:1](=[O:2])([c:3]1[cH:4][cH:5][c:6]([O:11][CH:12]([C:13]([F:14])([F:15])[F:16])[CH3:17])[c:7]([C:8]#[N:9])[cH:10]1)[OH:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Oc1ccc(C=O)cc1C#N)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[Cr](=O)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CC(Oc1ccc(C(=O)O)cc1C#N)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |